1-Pentanol, 3-(aminomethyl)-3-nitro-
Description
Chemical Identity and Nomenclature
1-Pentanol, 3-(aminomethyl)-3-nitro- is systematically identified by its comprehensive International Union of Pure and Applied Chemistry nomenclature, which precisely describes the spatial arrangement of its functional groups. The compound is registered under Chemical Abstracts Service number 100450-15-5, providing a unique identifier for database searches and regulatory documentation. The molecular formula C6H14N2O3 indicates the presence of six carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 162.19 grams per mole.
The structural framework of this compound consists of a pentanol backbone modified with both an aminomethyl substituent and a nitro group positioned at the third carbon atom. This arrangement creates a quaternary carbon center that significantly influences the molecule's chemical behavior and synthetic utility. The nomenclature reflects the systematic naming convention where the longest carbon chain serves as the parent structure, with substituents numbered according to their positions along the chain.
The compound's classification encompasses multiple chemical categories due to its diverse functional groups. It functions as an aliphatic alcohol due to its pentanol backbone, while simultaneously qualifying as a nitro amine through the presence of both amine and nitro functional groups. This dual classification underscores the compound's potential for participating in various chemical reactions characteristic of each functional group type.
Alternative nomenclature systems may refer to this compound using different structural descriptors, reflecting the various approaches to systematic naming in chemical literature. The presence of multiple reactive sites necessitates careful consideration of regioselectivity and stereochemistry in synthetic applications, factors that are inherently reflected in the compound's systematic nomenclature.
Historical Context and Discovery
The development of 1-Pentanol, 3-(aminomethyl)-3-nitro- emerged from the broader historical context of nitro-alcohol chemistry, which gained prominence during the late nineteenth and early twentieth centuries. The foundational work in nitro compound synthesis can be traced to the Henry reaction, discovered in 1895 by Belgian chemist Louis Henry, which established fundamental principles for carbon-carbon bond formation involving nitroalkanes. This reaction mechanism involves the deprotonation of nitroalkanes at the alpha-carbon position, forming nitronates that subsequently attack carbonyl compounds to produce beta-nitro alcohols.
The synthetic methodology for preparing compounds like 1-Pentanol, 3-(aminomethyl)-3-nitro- builds upon these historical foundations, incorporating modern advances in multicomponent reactions and reductive amination processes. The evolution of synthetic strategies has enabled chemists to construct increasingly complex nitro-alcohol structures through controlled functional group manipulations.
Research into nitro-alcohol compounds intensified throughout the twentieth century as their potential applications in pharmaceutical and agrochemical industries became apparent. The development of specialized synthetic routes for aminomethyl-substituted nitro alcohols represents a significant advancement in this field, requiring sophisticated understanding of functional group compatibility and reaction selectivity.
The historical progression from simple nitroalkane chemistry to complex polyfunctional molecules like 1-Pentanol, 3-(aminomethyl)-3-nitro- demonstrates the evolution of synthetic organic chemistry and the increasing sophistication of molecular design strategies. Contemporary research continues to build upon these historical foundations, exploring new synthetic methodologies and applications for such multifunctional compounds.
Research Significance in Nitro-Alcohol Chemistry
1-Pentanol, 3-(aminomethyl)-3-nitro- occupies a significant position in contemporary nitro-alcohol chemistry research due to its multifunctional nature and synthetic versatility. The compound serves as a crucial intermediate in various chemical syntheses, particularly in pharmaceutical and agrochemical applications where the combination of alcohol, amine, and nitro functionalities provides multiple reactive sites for further chemical transformations.
The research significance of this compound extends to its role in advancing our understanding of functional group interactions and stereochemical control in complex molecular systems. The presence of multiple reactive centers within a single molecule creates opportunities for studying regioselectivity and chemoselectivity in synthetic transformations. Research has demonstrated that compounds containing both amine and nitro groups can undergo various chemical reactions, including reduction of the nitro group, oxidation of the alcohol, and nucleophilic substitution at the amine center.
Modern synthetic methodologies have focused on developing efficient routes to such polyfunctional compounds through multicomponent reactions and cascade processes. The synthesis of 1-Pentanol, 3-(aminomethyl)-3-nitro- can be achieved through several methods, including multicomponent reactions and reductive amination processes, with the choice of catalysts and reaction conditions playing crucial roles in optimizing yields and selectivity.
The compound's potential for undergoing multiple types of chemical reactions makes it particularly valuable for medicinal chemistry applications. The nitro group can serve as a precursor to various nitrogen-containing functionalities through reduction reactions, while the alcohol and amine groups provide additional sites for derivatization. This versatility has made compounds of this type important targets for researchers developing new pharmaceutical agents and studying structure-activity relationships.
Recent advances in catalytic methodologies have enhanced the accessibility of such complex nitro-alcohol structures, enabling researchers to explore their biological activities and synthetic applications more extensively. The development of heterogeneous catalysts has significantly improved the efficiency of synthetic processes involving these compounds, making them more practical for large-scale applications.
The broader research significance of 1-Pentanol, 3-(aminomethyl)-3-nitro- extends to its potential contributions to materials science and chemical biology. The unique combination of functional groups present in this molecule offers opportunities for developing new materials with specialized properties or for creating molecular probes for biological systems. Understanding the reactivity patterns and mechanistic pathways associated with such compounds continues to be an active area of research, with implications for both fundamental chemical science and practical applications.
Properties
CAS No. |
100450-15-5 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.189 |
IUPAC Name |
3-(aminomethyl)-3-nitropentan-1-ol |
InChI |
InChI=1S/C6H14N2O3/c1-2-6(5-7,3-4-9)8(10)11/h9H,2-5,7H2,1H3 |
InChI Key |
OGJZTGOSUQLWSE-UHFFFAOYSA-N |
SMILES |
CCC(CCO)(CN)[N+](=O)[O-] |
Synonyms |
1-Pentanol, 3-(aminomethyl)-3-nitro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The evidence highlights several structurally related compounds, including:
1-Pentanol, 3-methyl- (CAS 589-35-5): A primary alcohol with a methyl branch at the 3-position. Molecular formula: C₆H₁₄O; molecular weight: 102.17 .
3-Methyl-3-pentanol (CAS 77-74-7): A tertiary alcohol with dual methyl branches at the 3-position. Molecular formula: C₆H₁₂O; molecular weight: 100.16 .
2-Methyl-3-phenyl-3-pentanol (CAS 4397-09-5): A tertiary alcohol with a phenyl substituent. Molecular formula: C₁₂H₁₈O; molecular weight: 178.28 .
3-Methyl-1-phenyl-3-pentanol: Features a phenyl group and tertiary alcohol functionality. Molecular formula: C₁₂H₁₈O; molecular weight: 178.28 .
Functional Group Influence
- Nitro Group: The nitro (-NO₂) substituent in 1-Pentanol, 3-(aminomethyl)-3-nitro- is expected to increase polarity and density compared to methyl or phenyl derivatives. Nitroalkanes typically exhibit higher boiling points and reduced solubility in water due to dipole-dipole interactions .
- Similar amines, such as 3-(aminomethyl)pyridine, are noted for acute toxicity and corrosivity .
- Alcohol Type: Primary alcohols (e.g., 1-Pentanol, 3-methyl-) generally have higher boiling points than tertiary alcohols (e.g., 3-Methyl-3-pentanol) due to stronger intermolecular hydrogen bonding .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Properties (Inferred) |
|---|---|---|---|---|
| 1-Pentanol, 3-(aminomethyl)-3-nitro- | C₆H₁₄N₂O₃ | 162.19* | -NO₂, -CH₂NH₂, -OH | High polarity, moderate water solubility |
| 1-Pentanol, 3-methyl- | C₆H₁₄O | 102.17 | -CH₃, -OH | Boiling point ~132°C, primary alcohol |
| 3-Methyl-3-pentanol | C₆H₁₂O | 100.16 | Tertiary -OH | Lower boiling point (~122°C) |
| 2-Methyl-3-phenyl-3-pentanol | C₁₂H₁₈O | 178.28 | -C₆H₅, tertiary -OH | Hydrophobic, high stability |
*Calculated based on molecular formula.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(aminomethyl)-3-nitro-1-pentanol, and how can side reactions be minimized?
- Methodology : The compound’s nitro and aminomethyl groups suggest multi-step synthesis. Start with nitration of 3-methyl-1-pentanol (or a precursor) using nitric acid under controlled conditions (0–5°C) to avoid over-nitration . Subsequent aminomethylation could employ reductive amination with formaldehyde and ammonium acetate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to separate isomers or byproducts. Monitor reaction progress using TLC and NMR (¹H/¹³C) to confirm intermediate structures .
- Challenges : Nitro groups may oxidize alcohols; use inert atmospheres (N₂/Ar) and low temperatures to suppress decomposition .
Q. How should researchers characterize the purity and structure of 3-(aminomethyl)-3-nitro-1-pentanol?
- Methodology :
- Purity : Gas chromatography (GC) with flame ionization detection (FID) or HPLC (C18 column, acetonitrile/water mobile phase) .
- Structural Confirmation :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) to identify molecular ion peaks and fragmentation patterns (compare with NIST database spectra of analogous nitro-alcohols) .
- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) to resolve signals for nitro (-NO₂) and aminomethyl (-CH₂NH₂) groups. ¹³C NMR confirms carbon environments .
Q. What safety protocols are essential for handling nitro-containing derivatives like 3-(aminomethyl)-3-nitro-1-pentanol?
- Guidelines :
- Ventilation : Use fume hoods to prevent inhalation of vapors (GHS P261, P271) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (GHS P280) .
- Storage : Keep in airtight containers away from strong acids/bases (risk of exothermic decomposition) .
Advanced Research Questions
Q. How does the steric hindrance of the 3-nitro and 3-aminomethyl groups influence the compound’s reactivity in nucleophilic substitutions?
- Methodology : Perform kinetic studies using model reactions (e.g., SN2 with alkyl halides). Compare reaction rates with less hindered analogs (e.g., 2-nitro-2-aminomethyl-pentanol). Computational modeling (DFT calculations) can map transition states and quantify steric effects (software: Gaussian, ORCA) .
- Data Interpretation : Slower reaction rates indicate steric hindrance. Validate with X-ray crystallography to visualize molecular geometry .
Q. What strategies resolve contradictory data on the compound’s thermal stability?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature under N₂ vs. O₂ atmospheres to assess oxidative stability .
- Isothermal Stability Studies : Age samples at 40°C/75% RH for 1–4 weeks; monitor degradation via HPLC-MS.
- Contradiction Resolution : If conflicting literature exists (e.g., decomposition at 100°C vs. 120°C), verify purity of tested batches and calorimetry calibration standards .
Q. How can computational models predict the environmental persistence of 3-(aminomethyl)-3-nitro-1-pentanol?
- Methodology :
- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity .
- Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., nitroreductases) to predict degradation pathways.
- Limitations : Experimental validation is critical, as existing data on analogous compounds (e.g., 3-methyl-1-pentanol) show undefined biodegradation (GHS 12.2) .
Q. What catalytic systems optimize the reduction of the nitro group in 3-(aminomethyl)-3-nitro-1-pentanol to an amine?
- Methodology :
- Hydrogenation : Test Pd/C or Raney Ni catalysts under H₂ (1–3 atm) in ethanol/water. Monitor by FTIR for loss of NO₂ peaks (~1520 cm⁻¹).
- Alternative Reductants : Use NaBH₄/CuCl₂ for selective reduction; compare yields via GC-MS .
- Side Reactions : Prevent over-reduction of the alcohol group by optimizing reaction time and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
